molecular formula C16H19N7O3S B12746322 3-(5-Tetrazolyl)penam CAS No. 57089-17-5

3-(5-Tetrazolyl)penam

Cat. No.: B12746322
CAS No.: 57089-17-5
M. Wt: 389.4 g/mol
InChI Key: XLCUJQQFWDZWIT-UFFDXJJYSA-N
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Description

3-(5-Tetrazolyl)penam is a semisynthetic beta-lactam antibacterial agent. It is derived from penicillin, where the carboxyl function at the C3 position in the penicillin nucleus has been replaced with a 5-tetrazolyl moiety . This modification results in significant changes in the compound’s spectrum of activity and stability, making it a promising candidate for various antibacterial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-(5-Tetrazolyl)penam involves the acylation of the intermediate 6-amino-2,2-dimethyl-3-(5-tetrazolyl)penam . The process typically includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory-scale synthesis but are optimized for large-scale production. This includes the use of more efficient catalysts, optimized reaction conditions, and purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-(5-Tetrazolyl)penam undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered antibacterial properties, while substitution reactions can introduce new functional groups that enhance the compound’s activity .

Scientific Research Applications

3-(5-Tetrazolyl)penam has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(5-Tetrazolyl)penam is unique due to the presence of the 5-tetrazolyl moiety at the C3 position, which significantly alters its spectrum of activity and stability compared to other beta-lactam antibiotics. This modification enhances its binding affinity to penicillin-binding proteins and provides broader antibacterial activity, particularly against resistant bacterial strains .

Properties

CAS No.

57089-17-5

Molecular Formula

C16H19N7O3S

Molecular Weight

389.4 g/mol

IUPAC Name

2-amino-N-[(2S,5R,6R)-3,3-dimethyl-7-oxo-2-(2H-tetrazol-5-yl)-4-thia-1-azabicyclo[3.2.0]heptan-6-yl]-2-(4-hydroxyphenyl)acetamide

InChI

InChI=1S/C16H19N7O3S/c1-16(2)11(12-19-21-22-20-12)23-14(26)10(15(23)27-16)18-13(25)9(17)7-3-5-8(24)6-4-7/h3-6,9-11,15,24H,17H2,1-2H3,(H,18,25)(H,19,20,21,22)/t9?,10-,11+,15-/m1/s1

InChI Key

XLCUJQQFWDZWIT-UFFDXJJYSA-N

Isomeric SMILES

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C4=NNN=N4)C

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=C(C=C3)O)N)C4=NNN=N4)C

Origin of Product

United States

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